molecular formula C10H14ClN5 B3005621 4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine CAS No. 1004452-01-0

4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine

Cat. No.: B3005621
CAS No.: 1004452-01-0
M. Wt: 239.71
InChI Key: YAZJIZOTEGJFER-UHFFFAOYSA-N
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Description

4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H14ClN5 and its molecular weight is 239.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is involved in the synthesis of various pyrazole derivatives. These compounds are characterized using techniques like X-Ray crystal study, FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and more. These studies help in understanding the molecular structure and properties of the synthesized compounds (Titi et al., 2020).

Biological Activities

  • The derivatives of this compound have shown significant biological activities. They exhibit antitumor, antifungal, and antibacterial properties. This makes them potential candidates for developing new therapeutic agents (Titi et al., 2020).
  • Additionally, certain pyrazole derivatives synthesized from this compound display fungicidal activity, particularly against rice sheath blight, a major disease affecting rice in China. This highlights its potential use in agriculture as a fungicide (Chen, Li, & Han, 2000).

Chemical Structure and Properties

  • Studies on the chemical properties and structural analysis of this compound and its derivatives provide insight into their biological activities. For instance, the orientation of various functional groups and the geometric parameters of these molecules are crucial in determining their effectiveness as pharmacological agents or as fungicides (Titi et al., 2020).

Potential in Antimicrobial and Anticancer Applications

  • Derivatives of this compound have shown promise in antimicrobial and anticancer applications. This is evident from the various studies evaluating their effectiveness against different microbial strains and tumor cell lines, highlighting their potential in medical research and pharmaceutical applications (Kodadi et al., 2007).

Hydrogen-Bonded Structures

  • The compound is also studied for its role in forming hydrogen-bonded supramolecular structures. These studies are significant in the field of crystallography and material science, offering insights into the design of new materials with specific properties (Portilla et al., 2007).

Synthesis of Novel Compounds

  • It plays a key role in the synthesis of novel pyrazole derivatives, which are further evaluated for their biological activities. This research contributes to the discovery of new compounds with potential therapeutic or agricultural applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various targets leading to a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some pyrazole derivatives have shown antileishmanial activity against Leishmania aethiopica and antimalarial activity against Plasmodium berghei .

Pharmacokinetics

For instance, imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of the compound.

Result of Action

It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse pharmacological activities . For example, some pyrazole derivatives have shown potent antileishmanial activity, displaying superior antipromastigote activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, storage conditions such as temperature and exposure to light can also impact the stability of the compound .

Properties

IUPAC Name

4-chloro-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5/c1-3-16-7(2)8(4-13-16)5-15-6-9(11)10(12)14-15/h4,6H,3,5H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZJIZOTEGJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C(=N2)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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